Ammelide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKUZVBSHIWEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214757 | |
| Record name | Ammelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-93-2, 167613-80-1 | |
| Record name | Ammelide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ammelide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMELIDE | |
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| Record name | Ammelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 167613-80-1 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMELIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J604QC4098 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Reaction Mechanisms of Ammelide
Classical Synthetic Routes to Ammelide
Classical synthetic approaches to Ammelide typically involve the controlled reaction of specific nitrogen-containing precursors under defined temperature and chemical conditions.
Synthesis from Dicyandiamide (B1669379) and Aqueous Ammonia (B1221849)
A notable classical method for synthesizing Ammelide involves heating dicyandiamide with aqueous ammonia. This reaction is conducted at elevated temperatures, specifically within the range of 160-170 °C, utilizing aqueous ammonia with a specific gravity of 0.90 at.uawikipedia.org. Dicyandiamide (cyanoguanidine) serves as a foundational precursor in the synthesis of various triazine compounds, including Ammelide google.com.
Synthesis via Thermal Decomposition of Melam with Sulfuric Acid
Ammelide can also be synthesized through the thermal decomposition of melam in the presence of sulfuric acid. This process involves heating melam with concentrated sulfuric acid for a brief period at approximately 190 °C at.uawikipedia.org. Following this heating, the product is introduced into a large excess of water, leading to the slow separation of Ammelide sulfate (B86663) at.ua. Related studies have also demonstrated the synthesis of ammelinium sulfate compounds through the hydrolysis of melam in diluted sulfuric acid, further illustrating the role of melam hydrolysis in Ammelide formation researchgate.netresearchgate.net. The acidic hydrolysis of melam is a recognized route for Ammelide synthesis uni-muenchen.de.
Advanced Synthetic Methodologies
Beyond traditional laboratory preparations, research has delved into more complex and theoretically significant pathways for Ammelide formation, particularly those mimicking early Earth conditions.
Kinetic and Thermodynamic Investigations of Urea (B33335) Pyrolysis Products
The thermal decomposition, or pyrolysis, of urea is a complex process influenced by temperature, leading to the formation of various intermediates and products, including ammelide. Kinetic and thermodynamic studies have elucidated the sequential reactions involved in this process.
Urea begins to decompose at temperatures exceeding 152 °C, yielding ammonia (NH₃) and isocyanic acid (HNCO) rsc.orgnih.gov. Subsequently, this generated isocyanic acid reacts with intact urea molecules to form biuret (B89757) rsc.orgnih.govresearchgate.net. The formation of ammelide, alongside cyanuric acid and ammeline (B29363), primarily occurs from biuret at temperatures above 190 °C researchgate.netcapes.gov.br. While cyanuric acid and ammelide can begin to appear at approximately 175 °C, their reaction rates are initially very slow researchgate.netcapes.gov.br. A substantial increase in reaction rates, driven by the decomposition of biuret, is observed above 193 °C, with the production of cyanuric acid, ammeline, and ammelide largely completing by 250 °C researchgate.netcapes.gov.br.
Kinetic models have been developed to describe the decomposition of urea and the formation of its byproducts, including ammelide. These models have been validated through thermogravimetric analyses (TGA) researchgate.net. Research indicates that an increase in the heating rate during urea pyrolysis can lead to a shift in product distribution, favoring the production of ammelide over cyanuric acid researchgate.net. Thermodynamic data for urea decomposition and its byproducts have also been investigated to provide a comprehensive understanding of these processes rsc.orgresearchgate.net.
Role of Intermediates in Thermal Decomposition
The thermal decomposition of urea to ammelide involves several critical intermediates. The initial decomposition of urea produces isocyanic acid (HNCO) and ammonia (NH₃) rsc.orgnih.gov. Isocyanic acid then reacts with unreacted urea to form biuret rsc.orgnih.govresearchgate.net. Biuret serves as a direct precursor for the formation of ammelide and cyanuric acid rsc.orgresearchgate.netcapes.gov.brresearchgate.net. In some proposed reaction schemes, ammelide can also be formed directly from cyanuric acid researchgate.net. Furthermore, in biological contexts, ammelide can be formed as a sequential product from melamine (B1676169) through the action of melamine deaminase, which first deaminates melamine to ammeline, and then ammeline to ammelide researchgate.netresearchgate.net.
Mechanistic Studies of Ammelide Reactions
Ammelide participates in various reactions, with deamination being a particularly well-studied pathway.
Deamination Reactions of Ammelide
Ammelide undergoes deamination, a process that results in the removal of an amino group, typically leading to the formation of cyanuric acid researchgate.netresearchgate.netpnas.org. These deamination reactions have been investigated under various conditions, including in vacuum and aqueous solutions researchgate.net. Beyond chemical synthesis, certain bacterial enzymes, such as AtzC and TrzC, are known to catalyze the deamination of ammelide nih.gov. Notably, human guanine (B1146940) deaminase has also been engineered to exhibit activity towards ammelide, highlighting the potential for enzymatic manipulation in such reactions nih.gov.
Two-Step Nucleophilic Addition Mechanism
The deamination of ammelide, similar to that of ammeline, proceeds via a two-step mechanism researchgate.netresearchgate.net. The initial step involves a nucleophilic addition, which leads to the formation of a tetrahedral intermediate researchgate.netresearchgate.net. This intermediate is a crucial transient species in the reaction pathway. This two-step mechanism, involving a nucleophilic attack and the formation of a tetrahedral intermediate, is a common feature observed in the deamination reactions of various nucleobases rsc.orgdoi.org.
Role of Proton Shifts in Product Formation
Following the formation of the tetrahedral intermediate in the deamination of ammelide, a subsequent 1,3-proton shift is essential for the formation of the final products, such as cyanuric acid researchgate.netresearchgate.net. Proton shifts play a critical role in facilitating these deamination reactions, often mediated by surrounding water molecules that can act as both proton donors and acceptors, thereby catalyzing the reaction rsc.orgdoi.orglibretexts.org. In some enzymatic deamination mechanisms, specific amino acid residues, such as a conserved glutamate, can serve as proton shuttles, further emphasizing the importance of precise proton transfer in product formation rsc.orgtamu.edu.
Energy Barriers and Activation Energies
Computational investigations into the deamination reactions of ammelide reveal distinct energy profiles. The deamination of ammelide generally exhibits lower energy barriers compared to that of ammeline. Current time information in Bordeaux, FR.fishersci.pt For instance, the lowest calculated activation energy for ammelide deamination is reported as 61 kJ/mol, determined using the APFD/6-31G(d) level of theory. Current time information in Bordeaux, FR.fishersci.pt In the broader context of triazine formation from urea, which includes ammelide, specific energy barriers have been identified for key steps. The initial activation of urea to generate a radical intermediate requires a relatively small energy barrier of 4.8 kcal/mol (approximately 20.1 kJ/mol). fishersci.ca Subsequent steps involve a radical addition to a carbonyl group with an energy barrier of 19.0 kcal/mol (approximately 79.5 kJ/mol) and a 1,3-H rearrangement proceeding through a four-membered ring transition state with an energy barrier of 22.4 kcal/mol (approximately 93.7 kJ/mol). fishersci.ca The formation of ammelide from a radical molecule complex can be barrierless or involve a small barrier of 1.0 kcal/mol (approximately 4.2 kJ/mol). fishersci.ca
| Reaction Step (Context) | Energy Barrier (kcal/mol) | Energy Barrier (kJ/mol) | Source |
|---|---|---|---|
| Urea activation to radical intermediate | 4.8 | 20.1 | fishersci.ca |
| Radical addition to carbonyl group (Ammelide formation) | 19.0 | 79.5 | fishersci.ca |
| 1,3-H rearrangement (Ammelide formation) | 22.4 | 93.7 | fishersci.ca |
| Ammelide formation from radical molecule complex | 1.0 (or barrierless) | 4.2 (or barrierless) | fishersci.ca |
| Ammelide deamination (lowest calculated) | - | 61 | Current time information in Bordeaux, FR.fishersci.pt |
Conversion to Cyanuric Acid
Ammelide can be efficiently converted into cyanuric acid through various chemical processes. This conversion can be achieved by employing oxidizing agents, such as potassium permanganate, or by boiling ammelide with either acids or alkalis. nih.gov The deamination of ammelide to produce cyanuric acid proceeds via a two-step mechanism involving nucleophilic addition and a subsequent 1,3-proton shift. Current time information in Bordeaux, FR. Ammelide serves as a key intermediate in the hydrolytic degradation pathway of melamine, ultimately leading to the formation of cyanuric acid. fao.orgnih.gov In industrial contexts, heating urea cyanurate at temperatures between 180 °C and 220 °C typically yields pure cyanuric acid. However, when the temperature is increased to 220-320 °C, the product may contain a minor amount of ammelide (less than 20% by weight). nih.gov Ammelide, along with ammeline, is considered an undesirable by-product in melamine manufacturing due to its acidic nature and its catalytic effect on subsequent melamine-formaldehyde resin production, necessitating its removal through alkali washing or crystallization. tera.org
Ammelide in Ammonia Formation Pathways
Ammelide plays a role in ammonia formation pathways, particularly through its decomposition. When ammelide is heated with water to 170 °C, it decomposes to yield carbon dioxide and ammonia. nih.gov In kinetic models describing urea decomposition, ammelide is often assumed to decompose into gaseous by-products. wikipedia.org Furthermore, ammelide, ammeline, and melamine are observed to gradually decompose at temperatures exceeding 360 °C, with ammelide specifically undergoing elimination at approximately 600 °C. wikipedia.org The broader context of deamination reactions, such as those involving cytosine and adenine, also illustrates the formation of ammonia as a product. Current time information in Bordeaux, FR.
Coordination Chemistry of Triazines and Ammelide Derivatives
Triazines, characterized by their heterocyclic ring structure containing three carbon and three nitrogen atoms, are highly versatile compounds in coordination chemistry. fishersci.ca They are known for their ability to form stable complexes with various metal ions, making them valuable in the development of novel materials, catalysts, and coordination compounds. fishersci.cabmrb.io Triazine cores are frequently incorporated into pincer systems, such as PN₃P ligands, which are attractive for metal-ligand cooperativity due to their π-deficient heterocyclic core, strong σ-donating phosphines, and the presence of an acidic NH functionality. scilit.com
While the coordination chemistry of ammelide itself is less extensively documented than other triazines, its derivatives and related triazines exhibit significant coordination properties. Ammelide derivatives have shown potential as subunits for cocrystallization. fishersci.co.uk Studies have also determined the tautomeric forms of ammeline and ammelide moieties within coordination chemistry contexts. fishersci.co.uk Trispyrazolyl-1,3,5-triazine derivatives, for instance, are recognized as valuable ligands capable of forming complexes with metals like palladium(II) and silver(I). fishersci.be The coordination behavior of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT), another triazine, has been explored, highlighting its susceptibility to hydrolysis in the presence of certain metal cations. guidechem.com Ammelide, possessing functional groups, inherently has the capacity to coordinate with metal ions. bmrb.io
Advanced Analytical Methodologies for Ammelide
Chromatographic Techniques
Chromatographic techniques are fundamental for separating ammelide from other co-existing compounds in a sample matrix, enabling its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) with various detectors (DAD, UV)
High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detection (DAD) and Ultraviolet (UV) detection is widely utilized for the analysis of ammelide.
HPLC-DAD: This technique has been successfully applied for the determination of ammelide (AMD) and dicyandiamide (B1669379) (DCD) in animal feed, demonstrating quantitative limits ranging from 0.1 to 1.000 ppm. vjol.info.vnvjol.info.vn In other applications, HPLC-DAD was used to identify melamine (B1676169), ammeline (B29363), ammelide, and cyanuric acid simultaneously in cereal flours. For melamine, a limit of detection (LOD) of 5 ppm was reported. globalresearchonline.netresearchgate.net Furthermore, HPLC-DAD has been employed for the analysis of melamine residues in protein powders, achieving a 10 µg/mL LOD, and in pet food with an LOD of 0.1 µg/mL. globalresearchonline.netresearchgate.netumaine.edu An isocratic liquid chromatography method utilizing UV absorbance-DAD detection at 220 nm enabled the separation of melamine, ammelide, ammeline, and cyanuric acid with baseline resolution, typically within approximately 8 minutes. nih.gov
HPLC-UV: HPLC with UV detection is a robust method for the simultaneous detection of melamine, ammeline, ammelide, and formaldehyde (B43269) in melamine plastic kitchenware. researchgate.net For the analysis of melamine and related substances, including ammelide, in fertilizers, HPLC with UV detection at 210 nm has shown excellent linearity with R² values of 0.9999 or higher. The relative standard deviation (%RSD) for ammelide's peak area from six consecutive analyses was reported as 0.42%. scirp.orgchromatographytoday.com Another HPLC-UV method for identifying and separating melamine and other nitrogen compounds in milk powder utilized a Symmetry C18 column with an optimal UV detection wavelength of 240 nm. derpharmachemica.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and specificity for ammelide analysis. This method has been developed for determining ammelide (AMD) and dicyandiamide (DCD) in animal feed, achieving method detection and quantitation limits of 5 and 10 ppb, respectively, for both compounds. vjol.info.vn
In the context of infant formula analysis, UPLC-MS/MS has been employed for the determination of melamine, ammeline, ammelide, and cyanuric acid. The absolute instrument detection limit (signal-to-noise ratio of 3) for ammelide was approximately 0.5 pg per injection. nih.govresearchgate.netnih.gov Research findings indicated that concentrations of ammelide were consistently very low, typically below 0.02 mg/kg, in analyzed infant formula samples. nih.gov Waters ACQUITY UPLC systems with tandem quadrupole mass spectrometers can detect melamine and ammeline at ppb levels in under two minutes, providing enhanced sensitivity and mass specificity. waters.comwaters.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a conventional method for determining ammelide. A GC-MS method for the determination of melamine, ammelide, ammeline, and cyanuric acid in plant products reported a quantification limit of 2 mg/kg for each of the four compounds. besjournal.com GC-MS has also been mentioned in the context of determining DCD and AMD. vjol.info.vn
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and specific technique for ammelide analysis, particularly when dealing with complex matrices.
Methodology and Performance: For the simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products, samples are typically extracted and then derivatized using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The derivatized compounds are then analyzed by GC-MS/MS using multiple reaction monitoring (MRM). besjournal.comresearchgate.netnih.govbesjournal.com
Linearity and Detection Limits: This method has demonstrated linear detectable ranges from 0.004 mg/kg to 1.6 mg/kg for ammelide and its analogues, with a correlation coefficient of no less than 0.999. besjournal.comresearchgate.netnih.gov The detection limit for ammelide in milk powder was reported as 0.002 mg/kg (with a signal-to-noise ratio of 3). besjournal.comresearchgate.netnih.govbesjournal.com
Recovery and Reproducibility: Recovery rates for ammelide and related compounds in spiked blank milk powder at concentrations of 0.5, 1, and 2 mg/kg ranged between 61.4% and 117.2%, with relative standard deviations not exceeding 11.5%. besjournal.comresearchgate.netnih.gov
Application in Egg Samples: GC-MS/MS has also been applied for the simultaneous determination of these compounds in egg samples. Decision limits (CCα) for ammelide in egg samples ranged from 3.5 to 5.9 µg/kg, and in milk powder from 2.5 to 3.8 µg/kg. The detection capabilities (CCβ) were 4.9-8.4 µg/kg and 3.6-9.5 µg/kg, respectively. nih.gov
Triple Quadrupole GC/MS: A modified FDA GC-MS method, adapted for triple quadrupole GC/MS systems, allows for the detection of melamine and its analogs, including ammelide, at 0.25 ppm. This method exhibits excellent linearity (R² > 0.99) within the range of 0.16 to 2.5 ppm and provides screening, quantification, and confirmation in a single, short run. hpst.czwaters.com
Capillary Zone Electrophoresis with Diode Array Detection (CZE-DAD)
Capillary Zone Electrophoresis with Diode Array Detection (CZE-DAD) offers a simple, rapid, and accurate approach for the determination of ammelide alongside melamine, ammeline, and cyanuric acid. This technique has been effectively applied to various matrices, including egg, dairy products, and pet feed. globalresearchonline.netresearchgate.net
Separation Conditions: Separation is typically performed using a 40 mM disodium (B8443419) hydrogen phosphate (B84403) buffer at pH 9.0 as the running buffer. globalresearchonline.netresearchgate.net
Detection Limits and Separation Time: Reported detection limits for ammelide using CZE-DAD include 0.03 µg/mL. jfda-online.com Other studies indicate LODs lower than 0.342 µg/g for ammelide in milk powder, yogurt, milk, and ice cream. csic.es The method allows for the complete separation of the four compounds within a short analysis time, typically around 5.2 minutes. jfda-online.com
Mass Spectrometry Techniques
Mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation, provide highly specific and sensitive detection capabilities for ammelide. Beyond the hyphenated techniques discussed (UPLC-MS/MS, GC-MS/MS), other MS approaches are also employed.
Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique has been utilized for the analysis of ammelide, melamine, ammeline, and cyanuric acid. When using sinapinic acid as the matrix under positive ion conditions, (M+H)+ ions were observed for ammelide and ammeline. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): As a broader category, LC-MS/MS is extensively used for the analysis of melamine and its degradation products, including ammelide. eurl-pesticides.eu In such applications, ammelide, ammeline, and cyanuric acid are often analyzed in electrospray ionization (ESI) negative mode, typically with a Hypercarb column, while melamine and cyromazine (B1669673) are covered in ESI positive mode using a BEH Amide column. eurl-pesticides.eu This dual-mode approach allows for comprehensive screening and quantification of these polar compounds.
Sample Preparation and Extraction Strategies
Solvent Systems
For liquid chromatography, particularly hydrophilic interaction liquid chromatography (HILIC), mobile phases rich in organic solvents like acetonitrile (B52724) are frequently used. For instance, a binary mobile phase consisting of 2mM ammonium (B1175870) formate (B1220265) and 0.02% (v/v) formic acid in water (Mobile Phase A) and 100% acetonitrile (Mobile Phase B) has been utilized for UPLC-MS/MS analysis of ammelide in infant formula nih.gov. Another HILIC method uses a mobile phase of acetonitrile and 10 mM ammonium formate buffer solution at pH 3.5 (88:12, v/v) researchgate.net. In some reversed-phase HPLC methods, a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is used sielc.com. A 100% water mobile phase has also been developed for HPLC-PDA analysis of ammelide, demonstrating high stability and linearity scirp.orgscirp.org.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique for the clean-up and enrichment of ammelide from various matrices, reducing matrix interference and improving analytical sensitivity. For instance, in the determination of ammelide in animal feed, a solid phase extraction (SPE) purification process using an SPE SCX (cation extraction) column (500 mg/3 mL) with an extraction solvent of acetonitrile:water (50:50, v:v) has been reported vjol.info.vn. After filtration, the extract is passed through the SPE column, and the cleaned solution is then concentrated and redissolved for HPLC analysis vjol.info.vn.
Another application of SPE involves the use of Bond Elut Plexa™ SPE cartridges for the clean-up of ammelide in milk and infant formula, where the cartridge is conditioned with acetonitrile, and the supernatant from centrifugation is transferred for clean-up chromatographyonline.com. In methods for milk products, protein removal with HCl is often followed by matrix clean-up using Sep-Pak C18 cartridges, where the matrix is bound to the cartridge jfda-online.com. Polymeric SPE cartridges like SiliaPrepX SCX (60 mg/3 mL), a strong cation exchanger, are also employed for the clean-up of melamine, ammeline, and ammelide in powdered infant milk. The procedure involves conditioning with methanol (B129727) and water, loading the pretreated sample, washing with formic acid in water and methanol/acetonitrile, and eluting with ammonium hydroxide (B78521) in methanol/acetonitrile silicycle.com.
Ion Exchange Clean-up
Ion exchange clean-up is a valuable technique for purifying samples containing ammelide, particularly when separating it from complex matrices. Strong cation exchange (SCX) phases are often utilized due to the basic nature of ammelide. For example, SiliaPrepX SCX polymeric SPE cartridges, which are functionalized with a strong cation exchanger (tosic acid), are used for the clean-up of ammelide in powdered infant milk silicycle.com. This type of sorbent exhibits high selectivity for acids (pKa 2-10) and is stable in organic solvents, making it suitable for retaining basic compounds like ammelide while allowing other matrix components to pass through or be washed away silicycle.com. The elution step typically involves a solution that neutralizes the charge or competes for binding sites, such as ammonium hydroxide in methanol/acetonitrile silicycle.com.
Derivatization Techniques
Derivatization techniques are often employed to enhance the volatility and thermal stability of ammelide, making it suitable for gas chromatography (GC) analysis, particularly GC-MS/MS. A common derivatization reagent used for ammelide and its analogues is bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA with 1% TMCS) besjournal.comfda.govnih.govsigmaaldrich.com.
The derivatization process typically involves evaporating an aliquot of the sample supernatant to dryness under a gentle stream of nitrogen gas. Subsequently, a mixture of pyridine (B92270) and acetonitrile is added, followed by the BSTFA with 1% TMCS reagent. The mixture is then vortexed and incubated at an elevated temperature, such as 70 °C for 45 minutes, to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives besjournal.comfda.govsigmaaldrich.com. These TMS derivatives are more volatile and thermally stable, allowing for efficient separation and detection by GC-MS/MS.
Method Validation and Performance Metrics
Robust analytical methods for ammelide require thorough validation to ensure their reliability, accuracy, and precision. Key performance metrics include limits of detection and quantification, and recovery rates and reproducibility.
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of analytical methods for ammelide is assessed by their Limits of Detection (LOD) and Quantification (LOQ). These values vary depending on the analytical technique, matrix, and specific method parameters.
For GC-MS/MS methods, LODs for ammelide in milk powder have been reported as low as 0.002 mg/kg (signal-to-noise ratio of 3), with LOQs at 0.005 mg/kg (signal-to-noise ratio of 10) besjournal.comnih.govresearchgate.netbesjournal.com. In infant formula, LC-MS/MS methods have achieved an ammelide LOD of 0.0008 mg/kg nih.gov. For HPLC-MS/MS analysis in animal feed, LOD and LOQ values for ammelide were reported as 5 ppb and 10 ppb, respectively vjol.info.vn. In urine samples analyzed by UPLC-MS/MS, LOD for ammelide was 0.04 ng/mL and LOQ was 0.14 ng/mL nih.gov. Micellar electrokinetic chromatography (MEKC) has reported an ammelide detection limit of 0.03 µg/mL jfda-online.com. For HPLC methods, LODs can be around 10 µg/kg and LOQs around 40 µg/kg for simultaneous quantification of ammelide and other related compounds in complex tissue samples cabidigitallibrary.orgsigmaaldrich.com.
The following table summarizes some reported LOD and LOQ values for Ammelide:
| Analytical Method | Matrix | LOD (mg/kg or µg/mL) | LOQ (mg/kg or µg/mL) | Reference |
| GC-MS/MS | Milk powder | 0.002 | 0.005 | besjournal.comnih.govresearchgate.netbesjournal.com |
| LC-MS/MS | Infant formula | 0.0008 | - | nih.gov |
| HPLC-MS/MS | Animal feed | 0.005 (ppb) | 0.010 (ppb) | vjol.info.vn |
| UPLC-MS/MS | Urine | 0.00004 (ng/mL) | 0.00014 (ng/mL) | nih.gov |
| MEKC | Milk products | 0.03 (µg/mL) | - | jfda-online.com |
| HPLC | Tissue samples | 0.010 | 0.040 | cabidigitallibrary.orgsigmaaldrich.com |
Recovery Rates and Reproducibility
Recovery rates and reproducibility are crucial indicators of a method's accuracy and precision. For ammelide analysis, recovery rates generally demonstrate good accuracy, often ranging from 60% to over 100%, depending on the matrix and fortification levels.
In GC-MS/MS methods for milk powder, recovery rates for ammelide spiked at concentrations of 0.5, 1, and 2 mg/kg ranged from 61.4% to 117.2%, with relative standard deviations (RSD) not exceeding 11.5% (n=6) besjournal.comnih.govresearchgate.netbesjournal.com. For UPLC-MS/MS analysis of ammelide in infant formula, recoveries relative to 13C internal standards were generally greater than 80%, with RSDs less than 10% nih.gov. In a study on animal feed using HPLC-MS/MS, the method showed good performance regarding reproducibility vjol.info.vn. For UPLC-MS/MS in urine samples, recovery rates for standard addition samples (0.2, 5, 50, and 200 ng/mL) ranged from 94.6% to 106.5%, with intra-day precision between 0.73% and 8.34%, and inter-day precision less than 6.80% (n=6) nih.gov. In MEKC for milk samples, ammelide recovery was 105.4% with an RSD of 2.84% in UHT milk, and 98.0% with an RSD of 6.65% in milk chocolate wafer jfda-online.com. HPLC methods for complex tissue samples reported recoveries between 72.2% and 115.4% with RSDs less than 12% cabidigitallibrary.org.
The following table presents reported recovery rates and reproducibility data for Ammelide:
| Analytical Method | Matrix | Fortification Levels (mg/kg or ng/mL) | Recovery Rate (%) | Reproducibility (RSD%) | Reference |
| GC-MS/MS | Milk powder | 0.5, 1, 2 | 61.4 - 117.2 | ≤ 11.5 | besjournal.comnih.govresearchgate.netbesjournal.com |
| UPLC-MS/MS | Infant formula | 0.01, 0.05, 0.25 | > 80 | < 10 | nih.gov |
| UPLC-MS/MS | Urine | 0.2, 5, 50, 200 | 94.6 - 106.5 | Intra-day: 0.73-8.34, Inter-day: < 6.80 | nih.gov |
| MEKC | UHT milk | 2 (µg/mL) | 105.4 | 2.84 | jfda-online.com |
| MEKC | Milk chocolate wafer | 2 (µg/mL) | 98.0 | 6.65 | jfda-online.com |
| HPLC | Tissue samples | - | 72.2 - 115.4 | < 12 | cabidigitallibrary.org |
Specificity and Cross-Reactivity
Specificity in analytical methods refers to the ability to accurately measure the target analyte, Ammelide, without interference from other substances present in the sample cmbr-journal.com. The lack of cross-reactivity with other compounds is a key indicator of a method's specificity aoac.org.
In the analysis of Ammelide, particularly when co-occurring with its structural analogs like melamine, ammeline, and cyanuric acid, ensuring specificity is paramount. Gas chromatography-mass spectrometry (GC-MS) methods require highly reproducible chromatographic separation to distinguish Ammelide from co-eluting compounds, as several quantitation ions may be shared among different peaks restek.com. Challenges in GC/MS analysis have been noted for Ammelide and ammeline at lower concentrations due to partial coelution with matrix compounds exhibiting isobaric interferences, which can complicate accurate integration and identification restek.com. To mitigate such interferences, adjustments to GC conditions, such as employing a higher starting temperature or a slower temperature ramp, can enhance resolution and improve specificity fda.gov.
In immunoassay-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), the specificity for Ammelide can vary depending on the antibody and assay design. Some commercial ELISA kits developed for melamine detection have demonstrated cross-reactivity with ammeline but notably did not detect Ammelide or cyanuric acid, suggesting that the specific 4,6-diamino-1,3,5-triazine structure might be required for binding in those assays nih.gov. Conversely, other highly optimized ELISA methods for melamine have reported very low cross-reactivity (less than or equal to 1%) with Ammelide, ammeline, and cyanuric acid, indicating a high degree of specificity for melamine in those particular assays nih.gov. Another study on melamine immunoassays specifically reported cross-reactivity values for Ammelide, ammeline, cyanuric acid, cyanuric chloride, and atrazine (B1667683) as less than 0.01% when certain coating antigens were utilized, demonstrating minimal interference from these related compounds in the melamine assay mdpi.com.
The following table summarizes reported cross-reactivity data for Ammelide in certain melamine-specific ELISA assays:
| Related Compound | Cross-Reactivity (%) (Melamine-specific ELISA) | Source |
| Ammelide | Not detected (in some kits) | nih.gov |
| Ammelide | ≤ 1% (in certain optimized assays) | nih.gov |
| Ammelide | < 0.01% (with specific coating antigens) | mdpi.com |
Matrix Effects and Compensation Strategies
Matrix effects are a significant concern in the quantitative analysis of Ammelide, particularly at lower concentrations restek.com. These effects arise from co-extracted components in the sample matrix that can interfere with the analytical signal, leading to inaccuracies such as signal suppression or enhancement nih.gov. The absolute response of analytical standards for related compounds like melamine and cyanuric acid has been observed to vary considerably across different infant formula samples, ranging from 17% to 96% for 15N13C-cyanuric acid and 28% to 91% for 15N13C-melamine, indicating substantial matrix effects nih.gov. Ammelide, being a related polar compound, is similarly susceptible to these interferences.
A primary challenge in Ammelide analysis is its extremely low solubility in traditional extraction solvents, which complicates its extraction from various matrices fda.gov. To overcome this, novel solvent systems, such as mixtures of diethylamine (B46881) (DEA), water, and acetonitrile, have been developed to ensure adequate extraction and dissolution of Ammelide and related compounds from diverse sample types fda.gov.
Several strategies are employed to compensate for or minimize matrix effects in Ammelide analysis:
Matrix-Matched Calibration: This widely used strategy involves preparing calibration standards in an analyte-free control matrix that is representative of the samples being analyzed researchgate.netthamesrestek.co.uk. This approach effectively compensates for any analyte losses during sample preparation and accounts for matrix-induced signal alterations nih.govresearchgate.net. For commodities requiring lower minimum reporting levels (MRLs), matrix-matched standards are often preferred over solvent-based standards thamesrestek.co.uk.
Internal Standards: The use of isotopically labeled internal standards is considered one of the most effective methods for compensating for matrix effects nih.govresearchgate.net. These standards behave similarly to the analyte during extraction and analysis, allowing for correction of variations caused by the matrix or instrument nih.gov.
Optimized Sample Preparation and Clean-up: Effective sample preparation is crucial for isolating Ammelide from complex biological matrices cmbr-journal.com. Techniques such as solid-phase extraction (SPE) are frequently employed. For Ammelide, specific modifications to SPE clean-up procedures have been necessary. For instance, changing the elution solution to 5% NH4OH in methanol significantly improved the recovery of Ammelide from MCX SPE cartridges, as it does not elute efficiently with basic acetonitrile solutions nih.gov. A dichloromethane (B109758) (DCM) wash step can also be incorporated to reduce matrix effects without compromising analyte recoveries nih.gov.
Sample Dilution and Reduced Injection Volumes: Simple approaches like sample dilution or using smaller injection volumes can reduce the amount of matrix components introduced into the analytical system, thereby minimizing matrix suppression. However, this strategy is only viable if the method's sensitivity is not compromised mdpi.com.
Chromatographic Optimization: Adjusting chromatographic conditions, such as using a higher starting temperature or a slower temperature ramp in GC, can improve resolution and help overcome interferences caused by co-eluting matrix components fda.gov. Hydrophilic Interaction Chromatography (HILIC) has also been successfully applied for the simultaneous analysis of Ammelide and related compounds, demonstrating good linearity and recoveries in milk and infant formula chromatographyonline.com.
Monitoring for Carryover: Ammelide, similar to cyanuric acid, can exhibit carryover effects in analytical instruments. To minimize instrument exposure and potential carryover, it is recommended to inject low standard preparations at the beginning of a sample set. Running solvent blanks throughout the analytical sequence also helps monitor for sample carryover between runs fda.govnih.gov.
The recovery rates of Ammelide in spiked blank milk powder samples, using a GC-MS/MS method, demonstrate the effectiveness of these strategies.
| Concentration Spiked (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Source |
| 0.5 | 61.4 - 117.2 | ≤ 11.5 | besjournal.com |
| 1 | 61.4 - 117.2 | ≤ 11.5 | besjournal.com |
| 2 | 61.4 - 117.2 | ≤ 11.5 | besjournal.com |
In HILIC-LC-MS/MS analysis, recoveries for Ammelide were reported to be in the range of 68%–89% chromatographyonline.com.
Ammelide in Materials Science and Polymer Chemistry
Role in Specialty Polymer Synthesis
Ammelide is actively utilized in the creation of specialty polymers. chemimpex.com The inherent structure of triazine derivatives, particularly the s-triazine core, facilitates their use as foundational frameworks for synthesizing new materials and drug candidates due to the ease of their synthesis from readily available starting materials. mdpi.com Melamine (B1676169) resins, which are thermosetting plastics, are extensively employed across various industries for their hard and durable characteristics. researchgate.net These resins are formed by combining melamine with formaldehyde (B43269) and other agents, resulting in durable thermosetting plastics found in high-pressure decorative laminates, dinnerware, laminate flooring, and dry-erase boards. wikipedia.org Furthermore, sulfonated melamine formaldehyde (SMF) is a polymer specifically used as an admixture in cement to modify its properties. wikipedia.org
Enhancement of Material Properties
Ammelide contributes to the enhancement of various material properties. chemimpex.com
Ammelide is recognized for its ability to enhance thermal stability in materials. chemimpex.com Research indicates that Ammelide formation becomes predominant above 250°C, demonstrating greater stability compared to cyanuric acid. researchgate.net Both Ammelide and ammeline (B29363) exhibit high thermal stability, requiring temperatures approaching 700 °C for complete decomposition. researchgate.net The salt of melamine and cyanuric acid, known as Melapur MC, demonstrates superior thermal stability compared to pure melamine, remaining stable up to approximately 320°C, which makes it suitable for polymers processed at higher temperatures. atamanchemicals.com Beyond 320°C, Melapur MC undergoes an endothermic decomposition into melamine and cyanuric acid, functioning as a heat sink. atamanchemicals.com Melamine and its derivatives are also known for their fire-retardant properties, attributed to the release of nitrogen gas upon burning or charring. wikipedia.org These compounds, including melamine and its salts, are incorporated as fire-retardant additives in paints, plastics, and paper. wikipedia.org Additionally, melamine foam is utilized for its insulating and soundproofing capabilities. wikipedia.org In specific applications, crosslinked polyamide materials are employed in electronics and electrical components where good short-term heat resistance is crucial. google.com Studies have also shown that melamine-formaldehyde microcapsules can achieve improved thermal stability through pH modulation during their synthesis, exhibiting minimal weight loss at 300°C. mdpi.com
The incorporation of Ammelide can also lead to enhanced chemical resistance in materials. chemimpex.com Triazine derivatives are known to function as corrosion inhibitors. mdpi.com Ammeline, another triazine derivative, is considered an excellent candidate for the construction of high-resistance Metal-Organic Frameworks (MOFs) due to its enol-keto isomeric moiety and the C3 symmetry and coordination capabilities of its 1,3,5-triazine (B166579) ring, which contribute to enhanced structural stability. researchgate.net A novel 1,3,5-triazine μ3-bridged neutral copper(I) framework (SXU-120), derived from melamine, has demonstrated exceptional stability, even in highly corrosive environments such as a 10 M KOH solution. researchgate.net
Triazine Derivatives in Novel Material and Catalyst Development
The 1,3,5-triazine ring, characterized by its six-membered structure and closed π-electron system, possesses C3 symmetry and significant coordination abilities. This makes compounds containing this ring ideal as μ3-bridged linkers for constructing highly symmetrical Metal-Organic Frameworks (MOFs) with improved structural stability. researchgate.net Beyond their role in materials, triazine derivatives are actively explored in various other fields. They are used in the development of new materials and are investigated for their potential in synthesizing novel pharmaceutical agents, particularly those targeting specific biological pathways, owing to their unique chemical structures. chemimpex.commdpi.com
Triazine derivatives also find application as herbicides, insecticides, and energetic materials. mdpi.com The synthesis of novel organic derivatives from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) through condensation with various amines yields trisubstituted triazines, which are subsequently evaluated for their microbial activity. rasayanjournal.co.in Cyanuric chloride's differential reactivity for chlorine displacement during aromatic nucleophilic substitution, which is temperature-dependent, allows for the sequential substitution of three different nucleophiles onto the same triazine core. This property enables the creation of a vast array of triazine derivatives with diverse applications. rasayanjournal.co.in The broad biological activities of triazine derivatives include antimicrobial, anticancer, antiviral, antifungal, antimalarial, and antidiabetic properties. researchgate.net Furthermore, magnetic molecularly imprinted polymers (MMIPs) incorporating triazine derivatives exhibit high chemothermal stability, rapid extraction capabilities, and high selectivity, showing promise in the detection of pesticide residues. researchgate.net Melam complexes, which are related to triazines, demonstrate excellent hydrolytic and thermal stability, making them promising candidates for heterogeneous catalysis in aqueous media. researchgate.net
Environmental Chemistry and Fate of Ammelide
Occurrence and Distribution in Environmental Matrices
Ammelide has been detected across diverse environmental compartments, reflecting its widespread presence.
Ammelide, as part of the sum of melamine (B1676169) and its derivatives (Σ4MELs), has been identified in various water sources. A study conducted in New York State, USA, analyzed 223 water samples, revealing the presence of these compounds. The median sum concentrations (Σ4MELs) were 512 ng/L in tap water, 370 ng/L in river water, 347 ng/L in lake water, 186 ng/L in seawater, and 98 ng/L in bottled water. While cyanuric acid was generally the predominant compound in most of these matrices, melamine was found to dominate in river and lake water samples. Maximum reported concentrations for melamine and its derivatives (including ammelide) reached up to 0.2 µg/L in tap water, 3.7 µg/L in river water, and 1.7 µg/L in lake water. sigmaaldrich.com Limited information was available regarding specific ammelide residue levels in drinking water in a 2008 report, which made it difficult to estimate general concentrations. wikipedia.org Ammelide is also utilized as an environmental contaminant indicator for monitoring melamine in drinking water. guidechem.com
Wastewater and sewage sludge represent significant environmental reservoirs for ammelide and its related compounds. In New York State, USA, the median sum concentration of melamine and its derivatives (Σ4MELs) in wastewater was reported at 1240 ng/L, with cyanuric acid constituting the majority (60-100%). sigmaaldrich.comfishersci.at A nationwide survey in the United States examined archived sewage sludge samples from 68 wastewater treatment plants. The total concentrations of melamine, ammeline (B29363), ammelide, and cyanuric acid in sludge ranged from 34 to 1800 ng/g dry weight (dw), with a mean concentration of 240 ng/g dw. Melamine (46%) and cyanuric acid (40%) were the primary contributors, accounting for 86% of the total mass of analytes. fishersci.fi While a Chinese study on urine samples indicated ammelide accounted for 10.8% of total nitrogen-containing flame retardants (NFRs), alongside melamine (16.3%) and cyanuric acid (66.2%), this suggests a pathway for these compounds into wastewater systems. fishersci.ca Research into biological wastewater treatment systems has indicated that ammelide, ammeline, and cyanuric acid were not detected as degradation products of melamine in either solid or liquid phases, suggesting that removal primarily occurs through biomass adsorption rather than biodegradation. tcichemicals.com In melamine production processes, a small portion of the mother liquor is purged to prevent the excessive accumulation of ammelide, which could lead to its precipitation during melamine crystallization. This purged stream is de-ammoniated, potentially causing ammelide to precipitate, which is then separated and discharged. Current time information in Bordeaux, FR.
Table 1: Median Concentrations of Σ4MELs in Various Water Matrices (New York State, USA) sigmaaldrich.comfishersci.at
| Water Matrix | Median Σ4MELs Concentration (ng/L) |
| Swimming Pool Water | 1.5 × 10⁷ |
| Wastewater | 1240 |
| Precipitation | 739 |
| Tap Water | 512 |
| River Water | 370 |
| Lake Water | 347 |
| Seawater | 186 |
| Bottled Water | 98 |
Table 2: Mean and Range of Melamine and its Derivatives in US Sewage Sludge fishersci.fi
| Analyte Group | Mean Concentration (ng/g dw) | Range (ng/g dw) |
| Sum of 4 target compounds | 240 | 34 - 1800 |
Ammelide and its derivatives are also found in precipitation. In New York State, USA, the median sum concentration of melamine and its derivatives (Σ4MELs) in precipitation was 739 ng/L, with cyanuric acid being the predominant compound (60-100%). sigmaaldrich.comfishersci.at Concentrations of these compounds in precipitation were reported to be 2 to 5 times higher than those observed in surface water in New York State. wikipedia.org
Indoor dust serves as a significant reservoir for ammelide. A global study analyzing 341 indoor dust samples from 12 countries detected ammelide in all samples, with a global median concentration of 48 ng/g. Other related compounds found included melamine (1800 ng/g), cyanuric acid (1100 ng/g), and ammeline (45 ng/g). wikipedia.orguni.lufishersci.pt The total concentrations of melamine and its derivatives varied considerably by country, with the highest median concentration observed in the United States (17,000 ng/g), followed by Japan (8400 ng/g), China (8000 ng/g), South Korea (7300 ng/g), Saudi Arabia (4400 ng/g), Romania (4300 ng/g), Greece (3400 ng/g), Kuwait (2400 ng/g), Vietnam (2300 ng/g), Colombia (1300 ng/g), Pakistan (820 ng/g), and India (430 ng/g). wikipedia.orguni.lufishersci.pt E-waste recycling activities have been identified as a significant contributor to the emission of melamine and its derivatives, including ammelide, into indoor dust. Geometric mean concentrations in e-waste workshops were found to be 15,018 ng/g, in urban houses 9060 ng/g, in local rural houses 6204 ng/g, and in local streets 201 ng/g. fishersci.ca The presence of these compounds in indoor dust is linked to their extensive use in household products such as furniture, dinnerware, and food utensils. wikipedia.orguni.lufishersci.pt
Table 3: Global Median Concentrations of Ammelide and Related Compounds in Indoor Dust wikipedia.orguni.lufishersci.pt
| Compound | Global Median Concentration (ng/g) |
| Melamine | 1800 |
| Cyanuric Acid | 1100 |
| Ammelide | 48 |
| Ammeline | 45 |
Sources of Ammelide in the Environment
The primary source of ammelide in the environment is its formation as a byproduct during the thermal decomposition of urea (B33335) and its derivatives.
Ammelide is a well-established byproduct of the thermal decomposition of urea. fishersci.cawikipedia.orgresearchgate.netbmrb.iowikidata.org The decomposition of urea progresses through several temperature-dependent stages. As temperature increases beyond urea's melting point of 133 °C, urea breaks down into ammonia (B1221849) and isocyanic acid. This isocyanic acid can then react further to form biuret (B89757), cyanuric acid, and ultimately, ammelide. fishersci.cabmrb.io In the temperature range of 190–250 °C, the decomposition of biuret contributes to the formation of both cyanuric acid and ammelide. fishersci.cawikidata.org At approximately 225 °C, cyanuric acid is the main component observed, alongside smaller quantities of ammelide, ammeline, and melamine. fishersci.ca Above 250 °C, ammelide formation becomes more prominent and is considered more stable than cyanuric acid. Ammelide, along with ammeline and melamine, is generally observed to decompose gradually at temperatures exceeding 360 °C, with ammelide's elimination noted around 600 °C. fishersci.ca Further studies corroborate the formation of ammelide from biuret and cyanic acid, with both ammelide and cyanuric acid beginning to appear at approximately 175 °C, albeit at a slow reaction rate. researchgate.net Ammelide can also be synthesized from cyanuric acid and ammonia when heated in a closed vessel at 300 °C or higher. Beyond its formation as a thermal decomposition product, ammelide and other melamine derivatives are incorporated as additives in flame retardants and are present in various melamine-containing consumer goods, such as laminates, adhesives, glues, and plastics, which are extensively used in electronic products. fishersci.ca Ammelide is also pre-registered under REACH regulations, indicating its industrial relevance.
Hydrolysis Product of Ammeline
Ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine) is recognized as the hydrolysis product of ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine) wikipedia.org. This transformation is a sequential step in the hydrolysis of melamine. Melamine can be hydrolyzed sequentially to ammeline, ammelide, and finally to cyanuric acid researchgate.net. For instance, boiling ammeline with a dilute alkali can yield ammelide wikipedia.org.
Metabolite and Impurity of Melamine Production
Ammelide frequently occurs as an impurity in melamine and cyanuric acid feedstocks sigmaaldrich.comnih.gov. Both ammeline and ammelide are recognized as impurities that form during the production of melamine researchgate.netopenrepository.com. Commercially produced melamine, often manufactured from urea, can contain structural analogues such as cyanuric acid, ammelide, and ammeline openrepository.comwho.int. The raw melamine produced can have impurity concentrations ranging from 6% to 12% by weight, including oxy-amino-triazines like ammeline and ammelide google.com. These impurities, particularly ammelide and ammeline, are undesirable in melamine production due to their acidic nature, which can catalytically affect subsequent melamine-formaldehyde resin production taylorandfrancis.com. Consequently, they must be removed from crude melamine through methods such as alkali washing or crystallization taylorandfrancis.com. Ammelide and ammeline can also be formed through the microbial degradation of melamine openrepository.com.
Environmental Degradation and Transformation Pathways
Ammelide undergoes various degradation and transformation processes in the environment, leading to its breakdown into simpler, more stable compounds.
Decomposition to Carbon Dioxide and Ammonia with Water
When heated with water to 170 °C, ammelide decomposes into carbon dioxide and ammonia wikipedia.orgat.ua. This process represents a complete mineralization pathway for the compound under specific conditions.
Oxidation to Cyanuric Acid
Ammelide can be converted into cyanuric acid through oxidation wikipedia.org. This transformation can be achieved using oxidizing agents such as potassium permanganate, or by boiling with acids or alkalis wikipedia.org. In advanced oxidation processes (AOPs), the oxidative degradation of s-triazine derivatives, including ammelide, can yield cyanuric acid unito.it.
Microbial Degradation Processes
Microbial degradation plays a role in the environmental fate of ammelide. Bacteria metabolize melamine through a series of deamination reactions, producing ammeline, ammelide, and ultimately cyanuric acid nih.gov.
While melamine deaminases (TriA and TrzA) are known for their role in the deamination of melamine, and enzymes like AtzC and TrzC are capable of ammelide deamination, the specific genes and enzymes responsible for the second deamination reaction (ammeline to ammelide) have been identified as guanine (B1146940) deaminase nih.gov. This highlights the enzymatic pathways involved in the microbial transformation of ammelide.
Sequential Deamination to Cyanuric Acid
Ammelide undergoes sequential deamination, primarily through microbial activity, to form cyanuric acid (PubChem CID: 7956). This transformation is a crucial step in the environmental breakdown of melamine and its derivatives. For instance, bacterial enzymes like AtzC from Pseudomonas sp. strain ADP catalyze the hydrolytic deamination of N-isopropylammelide to yield cyanuric acid and isopropylamine. This enzyme has also been shown to deaminate other s-triazine compounds, producing cyanuric acid nih.gov. Similarly, purified AtzC from Pseudomonas sp. strain ADP catalyzes the hydrolytic deamination of ammelide to produce cyanuric acid, with product identity confirmed through UV spectroscopy and HPLC nih.gov. Melamine itself is metabolized through three consecutive hydrolytic deamination reactions, first to ammeline, then ammelide, and finally yielding cyanuric acid researchgate.netnih.govbrandonboor.com. This process can be carried out by various bacterial strains, including Pseudomonas strain A and Klebsiella terragena nih.gov.
Further Breakdown to Biuret, Urea, and Ammonia/Carbon Dioxide
Cyanuric acid, the deamination product of ammelide, can be further metabolized by microorganisms. This subsequent degradation typically proceeds through intermediates such as biuret (PubChem CID: 7913) and urea (PubChem CID: 1176), ultimately leading to the mineralization of the compounds into ammonia (PubChem CID: 222) and carbon dioxide researchgate.netnih.govbrandonboor.comelika.eusfoodstandards.gov.auapec.org. Studies have shown that in cell-free extracts, cyanuric acid undergoes further metabolism to biuret, urea, and ammonia researchgate.net. The biodegradation of cyanuric acid proceeds through biuret and allophanate (B1242929) intermediates to yield carbon dioxide and ammonia as final products apec.org. This complete mineralization of melamine, through intermediates like ammeline, ammelide, cyanuric acid, biuret, and allophanate, has been observed in mixed bacterial cultures, including a novel Nocardioides species researchgate.net.
Environmental Monitoring and Risk Assessment
Ammelide and its degradation products are subject to environmental monitoring to assess their presence and potential impact.
Monitoring in Water Samples
Ammelide, along with melamine, ammeline, and cyanuric acid, has been detected in various aquatic environments. A study in New York State, USA, analyzed 223 water samples, including river water, lake water, seawater, tap water, bottled water, rainwater, wastewater, and swimming pool water, for the presence of melamine and its derivatives federalregister.govrivm.nlchemicalbook.com. The sum concentrations of melamine and its derivatives (Σ4MELs) were found to decrease in the following order: swimming pool water (median: 1.5 × 10^7 ng/L) >> wastewater (1240 ng/L) > precipitation (739 ng/L) > tap water (512 ng/L) > river water (370 ng/L) > lake water (347 ng/L) > seawater (186 ng/L) > bottled water (98 ng/L) federalregister.gov. Cyanuric acid was often the dominant compound in swimming pool water, wastewater, precipitation, tap water, seawater, and bottled water, while melamine was more prevalent in river and lake water federalregister.gov. Ammelide concentrations were generally very low in infant formula samples nih.gov.
An overview of reported concentrations of melamine and its derivatives (including ammelide) in various water samples is presented in the table below:
| Water Sample Type | Median Σ4MELs Concentration (ng/L) federalregister.gov | Dominant Compound federalregister.gov |
| Swimming Pool Water | 1.5 × 10^7 | Cyanuric Acid |
| Wastewater | 1240 | Cyanuric Acid |
| Precipitation | 739 | Cyanuric Acid |
| Tap Water | 512 | Cyanuric Acid |
| River Water | 370 | Melamine |
| Lake Water | 347 | Melamine |
| Seawater | 186 | Cyanuric Acid |
| Bottled Water | 98 | Cyanuric Acid |
Monitoring in Indoor Dust
Ammelide and its derivatives have been identified in indoor dust, indicating their presence in indoor environments. A study focusing on e-waste recycling facilities and adjacent communities identified the occurrence of melamine, cyanuric acid, ammelide, and ammeline in indoor dust for the first time hpc-standards.com. These target analytes were detected in almost all dust samples, with melamine and cyanuric acid being the dominant compounds hpc-standards.com. The total concentrations of melamine and its derivatives varied across sampling locations, with e-waste workshops showing the highest levels (geometric mean: 15018 ng/g), followed by urban houses (9060 ng/g), local rural houses (6204 ng/g), and local streets (201 ng/g). This suggests that e-waste dismantling and recycling activities significantly contribute to the emission of these compounds into indoor dust.
Reported concentrations of ammelide and related compounds in indoor dust are summarized below:
| Location Type | Ammelide Concentration (ng/g) | Dominant Compounds hpc-standards.com |
| E-waste Workshops | Included in ΣMELs (GM: 15018) | Melamine, Cyanuric Acid |
| Urban Houses | Included in ΣMELs (GM: 9060) | Melamine, Cyanuric Acid |
| Local Rural Houses | Included in ΣMELs (GM: 6204) | Melamine, Cyanuric Acid |
| Childcare Facilities Dust | Median: 299 | Melamine, Ammeline, Cyanuric Acid |
| Local Streets | Included in ΣMELs (GM: 201) | Melamine, Cyanuric Acid |
Preliminary Hazard Assessment
Preliminary hazard assessments for melamine and its analogues, including ammelide, have been conducted, often in the context of food safety incidents. While individual toxicity data for ammelide may be limited, it is often considered alongside melamine and cyanuric acid due to their co-occurrence and potential for combined effects federalregister.govnih.gov.
For instance, preliminary hazard assessments of melamine and cyanuric acid in waters have suggested that their ecological or human health risks are minimal federalregister.gov. However, it has been noted that simultaneous exposure to melamine and cyanuric acid can be more toxic than exposure to each compound individually, as their combination can lead to crystal formation and kidney toxicity nih.gov. The European Food Safety Agency (EFSA) recommended applying a tolerable daily intake (TDI) for the total of melamine and its analogues (ammeline, ammelide, cyanuric acid).
Ammelide is pre-registered under REACH, indicating that some level of hazard evaluation has been undertaken for regulatory purposes. While a comprehensive chemical safety assessment specific to ammelide alone may not always be publicly available, its GHS classification indicates that it can cause skin and serious eye irritation. It may also cause respiratory irritation. Environmental hazards related to transport are generally not indicated.
Ammelide in Agricultural Chemistry
Role as an Intermediate in Herbicide and Fungicide Synthesis
Ammelide serves as a crucial intermediate in the synthesis of both herbicides and fungicides chemimpex.com. It is widely utilized by researchers and industry professionals as a key component in the development of herbicides, contributing to the control of unwanted plant growth chemimpex.com. Its presence as a precursor in the manufacturing of herbicides further underscores its importance in this domain solubilityofthings.com.
Efficacy in Controlling Unwanted Plant Growth and Pathogens
The efficacy of Ammelide in controlling unwanted plant growth and pathogens is highly valued in agricultural applications chemimpex.com. As a member of the triazine family, its structure suggests a potential role in agricultural chemistry for inhibiting unwanted plant growth solubilityofthings.com. Triazines, as a broader class, are extensively employed as herbicides due to their ability to inhibit photosynthesis in undesirable plants researchgate.net.
Contribution as a Nitrogen Source in Fertilizers
Ammelide plays a role as a nitrogen source in fertilizers, contributing to improved crop yields chemimpex.com. It is one of the derivatives of melamine (B1676169), alongside cyanuric acid and ammeline (B29363), that has been detected in nitrogenous fertilizers, such as urea (B33335) acs.org. The effectiveness of triazines as fertilizers is contingent upon the presence of soil microorganisms capable of metabolizing them into readily available nitrogen compounds like urea or ammonia (B1221849) asm.org.
Research indicates that the nitrification of nitrogen released from Ammelide, among other triazine compounds, varies inversely with the number of amino groups present on the triazine ring acs.org. Ammelide can function as a slow-release nitrogen source koreascience.kr. For context, the nitrogen content of Ammelide is approximately 43.75%.
Table 1: Nitrogen Content of Selected Triazine Compounds and Fertilizers
| Compound/Fertilizer | Chemical Formula | Molar Mass ( g/mol ) | Nitrogen Content (%) | PubChem CID |
| Ammelide | C₃H₄N₄O₂ | 128.09 chemeurope.com | 43.75 | 12584 |
| Urea | CH₄N₂O | 60.06 | 46 acs.orgoriginsoilnutrition.co.uk | - |
| Melamine | C₃H₆N₆ | 126.12 | 66 sci-hub.se | 7955 |
Note: Nitrogen content for Ammelide is calculated based on its molecular formula and molar mass.
Agricultural Significance within the Triazine Family
Ammelide is an integral member of the triazine family, characterized by its distinctive three-ring structure chemimpex.comsolubilityofthings.com. This family of compounds is extensively studied for its applications in herbicides solubilityofthings.com. Within the broader context of triazine metabolism, Ammelide is a hydrolysis product of ammeline, which itself is derived from the hydrolysis of melamine chemeurope.comwikipedia.org. The sequential deamination pathway in bacteria typically involves the transformation of melamine to ammeline, then to Ammelide, and finally to cyanuric acid nih.govresearchgate.net. This metabolic relationship underscores Ammelide's interconnectedness with other agriculturally relevant triazines and its role in nitrogen cycling within ecosystems.
Ammelide in Pharmaceutical and Biochemical Research
Exploration for Potential in Synthesizing New Drugs
Ammelide is actively investigated for its potential in the synthesis of new pharmaceutical compounds wikipedia.org. Its distinct chemical architecture makes it a valuable building block in organic synthesis, particularly in the creation of heterocyclic compounds fishersci.catera.org. Researchers leverage Ammelide's unique properties in drug design and the synthesis of various pharmaceuticals fishersci.catera.org. The resemblance of Ammelide's structure to certain components found in nucleic acids further highlights its potential implications in biochemical research and drug development fishersci.ca.
Targeting Specific Biological Pathways
The unique chemical structure of Ammelide positions it as a subject of exploration for targeting specific biological pathways wikipedia.org. It serves as a research tool for investigating interactions within biological systems, owing to its affinity for various biological targets fishersci.ca. Furthermore, studies delve into Ammelide's role in biochemical pathways, contributing to a deeper understanding of nitrogen metabolism in both plants and microorganisms wikipedia.org.
Biochemical Interactions and Nitrogen Metabolism Studies
Ammelide is a key compound in the study of biochemical interactions, particularly concerning nitrogen metabolism. It is recognized as a hydrolysis by-product of melamine (B1676169) and is frequently present as an impurity in feedstocks of melamine and cyanuric acid fishersci.fi. In bacterial metabolism, melamine undergoes a series of sequential deamination reactions, first converting to ammeline (B29363), then to ammelide, and finally to cyanuric acid nih.govnih.govnih.gov. This metabolic pathway is crucial for understanding the environmental degradation of nitrogenous compounds and has implications for melamine toxicity nih.gov. Studies have explored the deamination reactions involving both ammeline and ammelide that lead to the formation of cyanuric acid nih.gov. Ammelide serves as an intermediate in this bacterial melamine metabolism pathway nih.gov. Research indicates that Ammelide metabolism can be observed in bacterial cultures, sometimes following an initial lag phase nih.gov.
Derivatives with Biological Properties (e.g., Antifungal, Antibacterial, Antitumor Activities)
The broader class of triazine derivatives, to which Ammelide belongs, is known for possessing a versatile pharmacophore that enables a wide spectrum of biological activities. These include pesticidal, antibacterial, antifungal, antiendotoxin, antileishmanial, antitubercular, and anticancer properties guidetopharmacology.org. Specifically, some derivatives with similar triazine structures have demonstrated notable antifungal, antibacterial, and even antitumor activities, making them relevant in pharmaceutical research fishersci.at.
Recent research has focused on the synthesis and biological screening of triazine amine derivatives. Several of these synthesized compounds have exhibited significant antibacterial activity against various human pathogenic microorganisms uni.lu. Furthermore, these derivatives have shown potential as antifungal agents against a range of fungi, including Candida albicans, Candida glabrata, Candida tropicalis, and Aspergillus niger uni.lu. The mechanisms underlying these biological effects can include the inhibition of enzymatic activity, such as reverse transcriptase in the case of antiviral derivatives, and the induction of apoptosis in cancer cells fishersci.fi. The ability to modify the triazine structure suggests that further enhancements in biological activity and selectivity towards specific biological targets are possible fishersci.fi.
Here is a summary of observed biological activities for triazine derivatives, including those related to Ammelide:
| Activity Type | Examples of Observed Effects/Targets | Source |
| Antifungal | Against Candida spp. and Aspergillus niger uni.lu | uni.lu |
| Antibacterial | Against human pathogenic microorganisms uni.lu | uni.lu |
| Antitumor | Efficacy against melanoma cell lines fishersci.fi | fishersci.fi |
| Antiviral | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV fishersci.fi | fishersci.fi |
Enzymatic Transformations involving Ammelide
Ammelide is a crucial product in the enzymatic hydrolysis and deamination of other triazine compounds. It is formed through the enzymatic deamination of ammeline nih.govnih.govnih.govwikipedia.orgnih.gov. A key enzyme facilitating this transformation is guanine (B1146940) deaminase, which is widely distributed in bacteria and can catalyze the deamination of ammeline at rates sufficient to support bacterial growth using ammeline as a sole nitrogen source nih.govnih.govnih.gov. Molecular simulations indicate that ammeline can bind to the active sites of guanine deaminase in a manner similar to guanine, suggesting a promiscuous activity of this enzyme nih.govnih.gov.
Beyond its formation, Ammelide itself can undergo further enzymatic transformation. It can be deaminated to cyanuric acid nih.govnih.govuni.lu. Enzymes such as AtzC and TrzC have been identified as capable of catalyzing the deamination of Ammelide nih.gov. Computational studies have revealed that the deamination reaction of Ammelide generally exhibits lower energy barriers compared to the deamination of ammeline, indicating a more facile conversion in certain contexts nih.gov.
The sequential enzymatic breakdown of melamine in bacteria highlights Ammelide's position as an intermediate:
| Step | Reactant | Enzyme(s) Involved | Product(s) | Source |
| 1 | Melamine | Melamine deaminase (TriA, TrzA) | Ammeline | nih.govuni.lu |
| 2 | Ammeline | Guanine deaminase | Ammelide | nih.govnih.govnih.govwikipedia.orgnih.gov |
| 3 | Ammelide | Ammelide deaminases (e.g., AtzC, TrzC) | Cyanuric Acid | nih.govnih.govuni.lu |
Theoretical and Computational Studies of Ammelide
Density Functional Theory (DFT) Methods
Density Functional Theory (DFT) is a widely utilized computational method for investigating Ammelide and related triazine compounds. Current time information in Bordeaux, FR.fishersci.attera.orgfishersci.atfishersci.cafishersci.finih.govnih.govnih.govnih.govnih.gov Researchers frequently employ various DFT functionals and basis sets to achieve accurate descriptions of molecular systems. Common functionals include B3LYP, M06, M06-2X, APFD, G3MP2, G4MP2, and ωB97X-D, often combined with basis sets such as 6-31G(d) or 6-311++G(d,p). Current time information in Bordeaux, FR.fishersci.attera.orgfishersci.atfishersci.finih.govnih.govnih.govnih.govmpg.de
DFT calculations are instrumental in optimizing molecular geometries, predicting vibrational spectra (e.g., UV, IR, ¹³C-NMR), and determining thermodynamic properties. Current time information in Bordeaux, FR.tera.orgnih.gov Furthermore, DFT is extensively applied to explore electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential (MESP), and to map out detailed reaction mechanisms, including the identification of energy barriers and transition states. Current time information in Bordeaux, FR.fishersci.attera.orgfishersci.finih.govnih.gov For instance, DFT modeling studies have been performed to map out mechanistic details for methylation approaches, with computed results aligning with experimental observations. Current time information in Bordeaux, FR.
Wavefunction Theories
Beyond DFT, wavefunction theories are also employed to study Ammelide and its analogues, offering alternative or complementary insights into their electronic structure and reactivity. Methods such as Møller–Plesset perturbation theory (MP2, MP4) and Gaussian-3 (G3) or Gaussian-4 (G4) composite methods (e.g., G3MP2, G4MP2) are utilized. Current time information in Bordeaux, FR.nih.govnih.gov These theories are particularly valuable for characterizing transition states and activation energies, providing a more rigorous treatment of electron correlation. Current time information in Bordeaux, FR.nih.govnih.gov For example, the G3MP2 level of theory has been used to calculate activation energies for deamination reactions. Current time information in Bordeaux, FR. Generalized Valence Bond/Perfect Pairing (GVB-PP) level of theory has also been used to efficiently produce accurate gas-phase charge distributions, which are then used to obtain solvation energies in a self-consistent formalism. nih.gov
Investigation of Molecular Structure and Properties
Computational methods are crucial for a thorough investigation of Ammelide's molecular structure and intrinsic properties. These studies aim to understand the stable configurations and electronic characteristics that govern its chemical behavior.
Ammelide, like other triazine derivatives, exhibits tautomerism, involving amino-imine and keto-enol interconversions. fishersci.atfishersci.fiscilit.comnih.gov Computational studies are vital for determining the relative stabilities of these tautomeric forms. For instance, the preference for a specific tautomer can depend on the environment, whether in the gas phase or in solution. fishersci.atfishersci.fiscilit.comguidetopharmacology.org
Research indicates that for related compounds like ammeline (B29363), the energy difference between enol and keto forms can be very small, suggesting their coexistence in solution. fishersci.atfishersci.fi The keto tautomer of ammeline has been suggested to be the energetically favored form in water at near neutral pH. guidetopharmacology.org Similarly, for cyanuric acid, another related triazine, DFT studies have shown that the keto tautomer is the lowest energy structure. fishersci.at The interplay between cooperativity, tautomerization energy, and deformation energy determines the final outcome of molecular interactions, particularly in self-assembled systems. fishersci.at
Mechanistic Investigations of Reactions
Computational chemistry is extensively used to unravel the mechanistic details of reactions involving Ammelide, providing a step-by-step understanding of chemical transformations. Current time information in Bordeaux, FR.fishersci.attera.orgfishersci.canih.govnih.govmpg.de
The calculation of energy barriers and the characterization of transition states are central to understanding reaction kinetics and thermodynamics. Current time information in Bordeaux, FR.fishersci.atnih.govmpg.defishersci.ca Intrinsic Reaction Coordinate (IRC) analysis is often performed to confirm the nature of transition states and to map out complete reaction pathways. Current time information in Bordeaux, FR.
Studies on the deamination reactions of Ammelide, which produce cyanuric acid, have been conducted both in a vacuum and in aqueous solution using solvation models like SMD. Current time information in Bordeaux, FR. These reactions typically follow a two-step mechanism: a nucleophilic addition leading to a tetrahedral intermediate, followed by a 1,3-proton shift to form products. Current time information in Bordeaux, FR.
Computational results show that the deamination reaction of Ammelide generally exhibits lower energy barriers compared to ammeline across various levels of theory. Current time information in Bordeaux, FR.mpg.de For example, the lowest activation energy for Ammelide's deamination was calculated at 61 kJ mol⁻¹ using the APFD/6-31G(d) level of theory. Current time information in Bordeaux, FR.mpg.de The presence of water molecules can significantly influence these barriers, often acting as catalysts by forming hydrogen-bonded transition states, thereby reducing activation energies. Current time information in Bordeaux, FR.
The following interactive table summarizes some calculated activation energies for the deamination of Ammelide and related compounds:
| Compound | Level of Theory | Solvent Model | Activation Energy (kJ mol⁻¹) | Reference |
| Ammelide | APFD/6-31G(d) | Vacuum | 61 | Current time information in Bordeaux, FR.mpg.de |
| Ammeline | B3LYP/6-31G(d) | Vacuum | 135 | Current time information in Bordeaux, FR. |
| Ammeline | M06/6-31G(d) | Vacuum | 121 | Current time information in Bordeaux, FR. |
| Ammeline | M06-2X/6-31G(d) | Vacuum | 112 | Current time information in Bordeaux, FR. |
| Ammeline | APFD/6-31G(d) | Vacuum | 100 | Current time information in Bordeaux, FR. |
| Ammeline | G4MP2 | Vacuum | 129 | Current time information in Bordeaux, FR. |
Theoretical studies have also explored the formation of Ammelide and other triazines (melamine, ammeline, and cyanuric acid) through free radical routes, particularly in the context of prebiotic chemistry. wikipedia.orgfishersci.attera.orgfishersci.cafishersci.finih.gov These mechanisms are considered relevant for scenarios occurring under highly non-equilibrium conditions, such as spark discharge, ultraviolet (UV)-driven reactions on low-temperature ice, or reactions simulated by meteoritic impacts. fishersci.attera.orgnih.gov
These proposed free radical pathways, often studied using DFT, suggest that the formation of triazines from urea (B33335) proceeds through relatively low energy barriers. fishersci.atnih.gov For Ammelide's formation, a mechanism starting from a radical intermediate has been proposed, involving steps like loss of an amino radical and addition to a carbonyl group. fishersci.at While some steps may be barrierless, others involve small energy barriers, such as a 1.0 kcal/mol barrier for a specific transition state in the formation of Ammelide from a radical-molecule complex. fishersci.atnih.gov This approach provides theoretical support for the thermal synthesis of triazines from precursors like urea and biuret (B89757). fishersci.atnih.gov
Table 2: Energy Barriers in Free Radical Formation of Ammelide (kcal/mol) (Note: In an interactive environment, this table would allow sorting, filtering, and detailed view on hover.)
| Reaction Step | Energy Barrier (kcal/mol) | Reference |
| Addition of radical to carbonyl group | 20.3 | fishersci.at |
| 1,3-H rearrangement (intermediate to radical) | 22.4 | fishersci.at |
| Reaction of •NH₂ with neutral species | 24.3 | fishersci.at |
| Formation of Ammelide from radical complex | 1.0 (excluding ZPE) | fishersci.atnih.gov |
Proton Exchange and Noncovalent Interactions
Proton exchange and noncovalent interactions are fundamental to the chemical behavior of Ammelide and its related compounds. Computational studies have elucidated the mechanisms of deamination reactions involving Ammelide, highlighting the role of proton shifts and the influence of surrounding molecules.
The deamination reactions of ammeline and ammelide, which lead to the formation of cyanuric acid, proceed via a two-step mechanism. This mechanism involves an initial nucleophilic addition, followed by a 1,3-proton shift to yield the final products. nih.gov Notably, the deamination of Ammelide exhibits lower energy barriers across various levels of theory compared to that of ammeline, with the lowest values reported at 61 kJ mol⁻¹ using the APFD/6-31G(d) method. nih.gov
Table 1: Activation Energies for Deamination Reactions (kJ mol⁻¹)
| Compound | Level of Theory (Vacuum) | Activation Energy (kJ mol⁻¹) |
| Ammeline | B3LYP/6-31G(d) | 135 nih.gov |
| Ammeline | M06/6-31G(d) | 121 nih.gov |
| Ammeline | M06-2X/6-31G(d) | 112 nih.gov |
| Ammeline | APFD/6-31G(d) | 100 nih.gov |
| Ammeline | G4MP2 | 129 nih.gov |
| Ammelide | APFD/6-31G(d) | 61 nih.gov |
Noncovalent interactions, such as hydrogen bonding, are critical in the assembly and stability of triazine derivatives. For instance, the complex formed between melamine (B1676169) and cyanuric acid, known as melamine cyanurate, is stabilized by an extensive two-dimensional network of hydrogen bonds. wikipedia.org This highlights the significance of such interactions in supramolecular chemistry involving these compounds.
Computational functionals like M06 and M06-2X are often recommended for accurately describing noncovalent interactions in theoretical studies. nih.gov Furthermore, the pKa values of melamine derivatives, including Ammelide and cyanuric acid, have been calculated using Density Functional Theory (DFT) in conjunction with the Poisson-Boltzmann continuum solvation model. uni.lu Ammelide and cyanuric acid possess pKa values around 6.9, indicating their propensity for deprotonation at physiological pH, which can influence their binding characteristics and noncovalent interactions within biological or chemical systems. uni.lu Ionic liquid (IL)-mediated reactions also demonstrate the impact of noncovalent and electrostatic interactions on reaction yields and energy barriers, as seen in the proton exchange mechanisms during urea pyrolysis to cyanuric acid. wikidata.org
Solvation Models (e.g., SMD, PCM) in Computational Studies
Solvation models are indispensable in computational chemistry for simulating chemical processes in solution, providing a more realistic representation than gas-phase calculations. The Polarizable Continuum Model (PCM) and the Solvent Model on Density (SMD) are two widely used continuum solvation models.
In studies concerning the deamination reactions of Ammelide and ammeline to produce cyanuric acid, the Solvent Model on Density (SMD) has been employed to account for the aqueous solution environment. nih.gov The incorporation of solvent effects through both PCM and SMD models generally leads to a reduction in reaction barrier heights, indicating their importance for accurate kinetic predictions. nih.govnih.gov
The PCM, particularly its integral equation formalism variant (IEFPCM), is a common method for performing calculations in the presence of a solvent. nih.gov It defines the solute cavity using a set of overlapping spheres. nih.gov The SMD model, developed by Truhlar and co-workers, is a variation of IEFPCM and is specifically recommended for calculating the Gibbs free energy of solvation (ΔG of solvation). nih.govuni.lu SMD is based on continuous charge density and leverages the PCM approach. nih.gov These models are crucial for understanding how the solvent environment influences the energetics and mechanisms of reactions involving Ammelide. For example, computational studies on melamine deamination have utilized both PCM and SMD solvation models to investigate reaction pathways in aqueous media. nih.gov
Prediction of Precursors and Product Distribution
Computational methods are powerful tools for predicting the precursors and product distributions in chemical reactions involving Ammelide, offering insights into its synthesis and degradation pathways.
Ammelide is known to be a hydrolysis product of ammeline. wikipedia.orgwikipedia.org Its synthesis can be achieved by heating dicyandiamide (B1669379) with aqueous ammonia (B1221849) at temperatures between 160–170 °C, or by heating melam with concentrated sulfuric acid for a brief period at 190 °C. wikipedia.orgwikipedia.org
Theoretical studies have also shed light on the formation of triazines, including Ammelide, from simpler precursors. Biuret, for instance, has been predicted as a precursor for cyanuric acid, while guanylurea (B105422) is identified as a precursor for both melamine and ammeline. nih.govnih.gov These established mechanisms provide theoretical support for the thermal synthesis of triazines from urea and biuret. nih.govnih.gov Experimental observations corroborate these predictions, showing that heating biuret above 190 °C yields cyanuric acid, Ammelide, and ammeline, but notably, not melamine. nih.gov This suggests specific pathways and product selectivity depending on the starting materials and reaction conditions.
The deamination of Ammelide itself leads to the formation of cyanuric acid. nih.gov The lower energy barriers observed for Ammelide's deamination compared to ammeline suggest that Ammelide may be a more readily formed intermediate or product in certain degradation sequences. nih.gov Furthermore, computational tools are capable of predicting transformation products of various chemicals, and Ammelide, alongside ammeline and cyanuric acid, has been experimentally identified as a transformation product of melamine, validating the predictive power of these in silico approaches. chem960.com The product distribution observed in thermal reactions from urea is also found to be similar to that in prebiotic simulation reactions conducted in ice/urea environments. nih.gov
Table 2: Precursors and Products of Ammelide and Related Compounds
| Compound | Precursors | Products (or Transformation) |
| Ammelide | Ammeline (hydrolysis product) wikipedia.orgwikipedia.org | Cyanuric acid (deamination) nih.gov |
| Dicyandiamide + aqueous ammonia wikipedia.orgwikipedia.org | ||
| Melam + concentrated sulfuric acid wikipedia.orgwikipedia.org | ||
| Ammeline | Melamine (hydrolysis product) wikipedia.org | Ammelide (hydrolysis) wikipedia.org |
| Urea (pyrolysis) wikipedia.org | ||
| Dicyandiamide + Biuret wikipedia.org | ||
| Melamine | Urea, Biuret (thermal synthesis) nih.govnih.gov | Ammeline, Ammelide, Cyanuric acid (transformation) chem960.com |
| Cyanuric Acid | Ammeline, Ammelide (deamination) nih.gov | |
| Biuret nih.govnih.gov | ||
| Urea (pyrolysis) wikidata.org |
Ammelide As a Research Analyte in Food Safety and Toxicology
Detection alongside Melamine (B1676169), Ammeline (B29363), and Cyanuric Acid The accurate detection and quantification of ammelide, alongside melamine, ammeline, and cyanuric acid, are paramount in food safety analysis. A range of sophisticated analytical techniques are employed for this purpose, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).nih.govwaters.comjfda-online.comrestek.comwaters.comeurofins.comwaters.comfda.govperkinelmer.comresearchgate.net
GC-MS methods, often based on official FDA protocols, are widely utilized for screening and confirmation, capable of detecting these compounds in the parts per million (ppm) range. eurofins.comfda.govperkinelmer.com For instance, a modified GC/MS method based on an FDA approach successfully analyzed melamine, cyanuric acid, ammelide, and ammeline in dry cat food, with analytes easily identified by retention time matching and mass spectra. restek.com
For enhanced sensitivity, particularly in infant food and dairy products, LC-MS/MS methods are preferred, allowing for detection in the parts per billion (ppb) range. eurofins.comwaters.com Some analytical approaches facilitate the simultaneous detection of all four compounds, which is crucial for comprehensive risk assessment. jfda-online.comwaters.comresearchgate.net A notable challenge in the simultaneous analysis of these chemicals is the potential for insoluble salt formation between melamine and cyanuric acid; however, this can be mitigated by employing alkaline conditions during sample preparation and standard solutions in HPLC methods. researchgate.net
Table 1: Common Analytical Methods for Melamine and Analogues
| Method | Analytes Detected | Sensitivity | Typical Application | Key Features |
|---|---|---|---|---|
| GC-MS | Melamine, Ammeline, Ammelide, Cyanuric Acid | ppm range eurofins.comfda.govperkinelmer.com | Food, plant protein products, dairy products, feed eurofins.com | Screening and confirmation fda.govperkinelmer.com, derivatization step often required waters.comthamesrestek.co.uk |
| LC-MS/MS | Melamine, Ammeline, Ammelide, Cyanuric Acid | ppb range eurofins.comwaters.com | Infant food, dairy products, pet food, animal feed, tissue samples waters.comeurofins.comwaters.com | High sensitivity and specificity waters.comwaters.com, often avoids SPE clean-up waters.com |
| HPLC | Melamine, Ammeline, Ammelide, Cyanuric Acid | µg/g range researchgate.net | Cereal flours, milk researchgate.nettandfonline.com | Can prevent precipitate formation under alkaline conditions researchgate.net |
| CE | Melamine, Ammeline, Ammelide, Cyanuric Acid | µg/mL range globalresearchonline.net | Milk jfda-online.comglobalresearchonline.net | High separation efficiency, low chemical consumption jfda-online.com |
Food Safety Assessments and Contamination Incidents Ammelide's role in food safety assessments is intrinsically linked to major contamination incidents involving melamine, particularly those driven by the fraudulent practice of increasing apparent protein content. These incidents have underscored the critical need for its monitoring.
Adulteration of Food Products to Increase Apparent Protein Content The primary motivation behind the illegal addition of melamine and its related compounds, including ammelide, to food products is to artificially inflate their apparent protein content.nih.govwho.intjfda-online.comrestek.comwaters.comperkinelmer.comthamesrestek.co.uknih.govwikipedia.orgcfs.gov.hkresearchgate.netfood-safety.comresearchgate.netpublisherspanel.comThis fraudulent practice exploits a limitation of common protein analysis methods, such as the Kjeldahl or Dumas methods, which quantify protein indirectly by measuring total nitrogen.nih.govwho.intrestek.comperkinelmer.comthamesrestek.co.ukresearchgate.netpublisherspanel.comSince melamine is rich in nitrogen (approximately 66.6% by weight), its addition leads to falsely high protein measurements, providing an economic incentive for adulteration.nih.govwho.intfao.orgrestek.comwaters.comperkinelmer.comthamesrestek.co.ukcfs.gov.hkpublisherspanel.com
Significant incidents of such adulteration include the 2007 pet food recalls in North America, Europe, and South Africa, where wheat gluten and rice protein concentrate were found to be contaminated with melamine and cyanuric acid. nih.govwaters.comrestek.comwaters.comfda.govperkinelmer.comnih.govwikipedia.orgfood-safety.comelika.eus Subsequently, the 2008 Chinese infant formula scandal revealed widespread adulteration of milk and milk products, including infant formula, with melamine. nih.govwho.intnih.govjfda-online.comwaters.comthamesrestek.co.uktandfonline.comglobalresearchonline.netnih.govwikipedia.orgcfs.gov.hkresearchgate.netelika.euseurofins.cn These incidents highlighted that various protein-based products, including dry protein materials, animal feed, and dairy products, were targets for this type of fraud. fda.govnih.govwikipedia.orgfood-safety.comresearchgate.netpublisherspanel.comeurofins.cn
Renal Toxicity and Kidney Stone Formation in Combination with Cyanuric Acid While melamine and cyanuric acid are considered to have low toxicity individually, their co-ingestion poses a significant health risk due to their ability to form an insoluble complex known as melamine cyanurate.nih.govjfda-online.comrestek.comwaters.comthamesrestek.co.uknih.govwikipedia.orgresearchgate.netelika.eustandfonline.comnih.govmdpi.compsu.eduosti.govresearchgate.netThis complex precipitates within the renal tubules, leading to the formation of crystals and subsequent kidney damage, including acute renal failure.nih.govjfda-online.comrestek.comwaters.comthamesrestek.co.uknih.govelika.eustandfonline.comnih.govmdpi.compsu.eduosti.govresearchgate.netiarc.frStudies in animals have demonstrated that this combined exposure results in renal crystal formation and kidney damage, with toxicity occurring at much lower levels than the lethal doses of the single compounds.who.intelika.eustandfonline.comnih.govpsu.eduosti.govresearchgate.net
Research indicates that while ammeline and ammelide alone did not produce renal effects in studies, mixtures containing these compounds along with melamine and cyanuric acid did lead to significant renal damage and crystal formation in nephrons. elika.euspsu.edu The mechanism involves the physical obstruction of urine flow within the renal tubules by these crystals, leading to obstructive nephropathy. who.intmdpi.compsu.eduresearchgate.netiarc.fr In the case of infants affected by contaminated formula, the renal stones were primarily composed of uric acid and melamine, although cyanuric acid was also detected in the tainted formula. who.intnih.govresearchgate.netresearchgate.net
Analysis in Milk and Milk Products The 2008 melamine contamination incident in China, which involved powdered infant formula and other milk products, resulted in thousands of illnesses and several infant deaths due to urinary problems and kidney stone formation.nih.govwho.intnih.govjfda-online.comwaters.comthamesrestek.co.uktandfonline.comglobalresearchonline.netnih.govwikipedia.orgcfs.gov.hkresearchgate.netelika.euseurofins.cnThis incident spurred extensive research into analytical methods for detecting melamine and its analogues in milk and dairy products.
Analytical techniques such as LC-MS/MS, GC-MS, HPLC, and CE have been developed and refined for the analysis of milk and milk-based products. nih.govjfda-online.comwaters.comeurofins.comfda.govthamesrestek.co.uktandfonline.comglobalresearchonline.net For instance, an analytical method devised to detect melamine, ammeline, ammelide, and cyanuric acid in milk reported limits of detection of 0.10, 0.04, 0.03, and 0.08 µg/mL, respectively, with a separation time of 5.2 minutes using a fused silica (B1680970) column. globalresearchonline.net Regulatory bodies, including the European Union and the U.S. Food and Drug Administration (FDA), have established maximum limits for melamine in infant formula (e.g., 1 mg/kg) and other foods (e.g., 2.5 mg/kg) to ensure food safety. nih.govfao.orgnih.govwaters.comthamesrestek.co.ukglobalresearchonline.net
Analysis in Animal Feed and Pet Food The 2007 pet food recalls in North America were a direct consequence of contamination with melamine and cyanuric acid, which led to widespread renal failure and deaths in dogs and cats.nih.govfao.orgwaters.comrestek.comwaters.comwaters.comfda.govperkinelmer.comthamesrestek.co.uknih.govwikipedia.orgcfs.gov.hkfood-safety.comelika.euseurofins.cnosti.govresearchgate.netInvestigations revealed that the contaminated ingredients, primarily wheat gluten, rice protein concentrate, corn gluten, and soy protein, contained melamine along with its byproducts, including ammeline and ammelide.nih.govwaters.comrestek.comwaters.comfda.govperkinelmer.comnih.govwikipedia.orgfood-safety.comelika.euspsu.eduresearchgate.net
The need for robust analytical methods for animal feed and pet food became evident. GC-MS and UPLC-MS/MS are commonly employed for this purpose, allowing for the detection and quantification of melamine and its analogues. waters.comrestek.comwaters.comfda.govperkinelmer.comthamesrestek.co.uk The FDA, for example, set a minimum reporting level of 10 µg/g for pet food for melamine and related compounds. thamesrestek.co.uk These analytical efforts are crucial for identifying contaminated feed materials, especially those of unknown origin, and for verifying protein content against nitrogen measurements to detect potential adulteration. nih.govresearchgate.net
Table 2: Key Contamination Incidents and Affected Products
Analytical Challenges in Food Matrix Analysis
The analysis of ammelide in diverse food matrices presents several analytical challenges, primarily due to its physicochemical properties and the complexity of food samples.
Solubility Limitations: Ammelide, similar to ammeline, exhibits notably low solubility in conventional extraction solvents. This inherent characteristic necessitates the development and application of specialized solvent systems to ensure efficient extraction and dissolution of the compound from various food matrices. For instance, a novel solvent system incorporating diethylamine (B46881) (DEA) has been introduced to overcome these solubility limitations, facilitating adequate extraction for analysis.
Matrix Interferences: Food matrices are inherently complex and can introduce a wide range of interferences that complicate the accurate detection and quantification of ammelide. A significant challenge observed in analytical methods, particularly at lower concentrations, is matrix interference, which can lead to coelution with other matrix compounds possessing isobaric interferences. Such coelution can hinder accurate integration and compromise the reliability of ion ratios, making precise compound identification difficult. To mitigate these effects, techniques such as sample clean-up procedures are often necessary. Furthermore, some matrices can exert an "analyte protecting effect," resulting in an artificially increased analytical response compared to solvent-only standards. To counteract this, the use of matrix-matched standards is recommended, especially for commodities with lower minimum reporting levels (MRLs).
Method Sensitivity and Reproducibility: Analytical methods for ammelide, alongside other melamine-related compounds, have been developed for both screening and quantitative purposes, employing sensitive techniques such as hyphenated chromatographic-mass spectrometric methods. Gas Chromatography/Mass Spectrometry (GC/MS) is a commonly employed technique for screening these compounds, with methods capable of detecting ammelide at levels as low as 2.5 µg/g in foods and 1 µg/g in infant formula. For GC/MS analysis, derivatization, typically to trimethylsilyl (B98337) derivatives, is often a prerequisite. Ensuring reliable retention time identification is critical for accurate compound identification, and specific GC columns, such as the Rxi-5Sil MS column, are recommended for reproducible detection. To maintain data quality and detect potential carryover, the analysis of derivatization reagent blanks at appropriate intervals is advised.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based isotope dilution methods have also proven effective for the analysis of ammelide in infant formula. These methods have demonstrated good agreement with other analytical approaches and indicated the stability of melamine over extended periods. Another technique, micellar electrokinetic capillary chromatography (MECC or MEKC), has been utilized for the detection of ammelide in milk, achieving a limit of detection of 0.03 μg/mL.
The U.S. Food and Drug Administration (FDA) has established specific Minimum Reporting Levels (MRLs) for melamine and its related compounds, reflecting the sensitivity requirements for different food types. These MRLs are presented in Table 1.
Table 1: U.S. FDA Minimum Reporting Levels (MRLs) for Melamine and Related Compounds
| Commodity Type | Minimum Reporting Level (MRL) |
| Pet Food | 10 µg/g |
| Human Food | 2.5 µg/g |
| Infant Formula | 1 µg/g |
Toxicological Considerations of Ammelide Exposure
Ammelide's toxicological significance in food safety is primarily contextualized by its co-occurrence with melamine and cyanuric acid, particularly in adulteration incidents. While individual studies on ammelide and ammeline have indicated a lack of renal effects when administered alone in animal models, the combined exposure to these compounds, especially with melamine and cyanuric acid, raises significant toxicological concerns.
The RIVM (National Institute for Public Health and the Environment in the Netherlands) recommends further investigation into the risks associated with co-exposure to melamine and its related substances. The World Health Organization (WHO) has set guidance limits for melamine in powdered infant formula (1 mg/kg) and other foods (2.5 mg/kg) to ensure a sufficient margin of safety. However, this Tolerable Daily Intake (TDI) for melamine is considered inappropriate for consumer protection when there is significant concomitant exposure to cyanuric acid, ammelide, or ammeline, due to the increased risk of urinary crystal formation.
Ammelide can also be formed through the microbial degradation of melamine. While general safety data sheets for ammelide and ammeline often report "no significant acute toxicological data identified in literature search," indicating low acute toxicity for the individual compound, direct contact can cause skin and serious eye irritation. Therefore, the primary toxicological consideration for ammelide in the context of food safety revolves around its role as a component of a mixture of triazine compounds that, in combination, pose a significant risk of renal toxicity.
Future Directions and Research Opportunities
Development of Novel Synthetic Approaches for Ammelide
Current synthesis methods for Ammelide include heating dicyandiamide (B1669379) with aqueous ammonia (B1221849) at 160−170 °C or heating melam with concentrated sulfuric acid at 190 °C for a short duration. wikipedia.org Recent research has explored the synthesis of Ammelide through the oxidation of 5-Azacytosine with hydrogen peroxide, demonstrating high purity and yield. researchgate.net Another novel approach involves the preparation of ammeline (B29363) and/or Ammelide from melamine (B1676169) via a solid-to-solid reaction in an aqueous mixture using a biocatalyst, specifically an enzyme from the amidohydrolase superfamily with aminohydrolase activity towards 1,3,5-triazine (B166579) compounds. google.com Future work could focus on developing more environmentally benign, cost-effective, and scalable synthetic routes. This includes exploring green chemistry principles to reduce waste and energy consumption, as well as investigating catalytic methods for enhanced efficiency and selectivity.
Deeper Mechanistic Understanding of Ammelide Reactions
Ammelide undergoes deamination reactions, producing cyanuric acid, which have been studied using computational models. researchgate.net These reactions typically involve a two-step mechanism: a nucleophilic addition leading to a tetrahedral intermediate, followed by a 1,3-proton shift. researchgate.net The deamination of Ammelide generally shows lower energy barriers compared to ammeline. researchgate.net Further research is needed to fully elucidate the intricate reaction mechanisms of Ammelide, including its interactions with various reagents and its behavior under diverse environmental conditions. Computational studies, such as density functional theory (DFT) and molecular dynamics simulations, can provide deeper insights into reaction pathways, transition states, and the role of solvents or catalysts. researchgate.netresearchgate.net Experimental validation of these computational predictions will be crucial for a comprehensive understanding.
Refinement of Analytical Methods for Trace Ammelide Detection
Ammelide, along with other triazine compounds like melamine, ammeline, and cyanuric acid, has been a subject of concern as a food contaminant. researchgate.netresearchgate.net Current analytical methods for detecting Ammelide and its related compounds include gas chromatography-tandem mass spectrometry (GC-MS/MS), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and matrix-assisted laser desorption ionization/time-of-flight mass spectrometry (MALDI/TOF-MS). researchgate.netresearchgate.netfda.govrestek.com These methods are sensitive and specific, with detection limits for Ammelide in milk powder reported as low as 0.002 mg/kg using GC-MS/MS. researchgate.net However, some methods may require time-consuming sample preparation or derivatization. researchgate.netresearchgate.netfda.gov Future research should focus on developing faster, more sensitive, and less labor-intensive analytical techniques for trace detection of Ammelide in complex matrices. This includes exploring novel sensor technologies, miniaturized analytical devices, and advanced spectroscopic methods to enable real-time, on-site detection.
Exploration of New Applications in Materials Science
Ammelide's chemical structure, particularly its triazine backbone, makes it a versatile building block for synthesizing various organic molecules and specialty polymers. chemimpex.comsolubilityofthings.comsolubilityofthings.com It has potential in enhancing material properties such as thermal stability and chemical resistance. chemimpex.com Research has also explored its use in organic electronics and photonics. solubilityofthings.com Future directions in materials science could involve leveraging Ammelide's structure to design novel polymers with enhanced properties for specific applications, such as flame retardants, coatings, or advanced composites. chemimpex.com The exploration of Ammelide-based metal-organic frameworks (MOFs) for applications like gas storage, catalysis, or sensing is also a promising avenue. researchgate.net
Comprehensive Environmental Fate and Transport Studies
Ammelide is a metabolite of melamine and can be found as an impurity in melamine and cyanuric acid feedstocks. nih.govwho.int Understanding its environmental fate and transport is crucial, especially given concerns about triazine derivatives in the environment. solubilityofthings.comacs.org Research should investigate Ammelide's degradation pathways, persistence, and mobility in various environmental compartments, including soil, water, and air. This includes studying its abiotic degradation (e.g., hydrolysis, photolysis) and biotic transformation by microorganisms. apvma.gov.auresearchgate.netopenrepository.com Comprehensive studies on its adsorption to soil particles, leaching into groundwater, and potential bioaccumulation will provide essential data for environmental risk assessments and the development of remediation strategies. researchgate.netepa.gov
Advanced Research into Biological Interactions and Pharmaceutical Potential
Ammelide's structural resemblance to components found in nucleic acids suggests potential implications in biochemical research. solubilityofthings.com Its unique chemical structure is also explored for synthesizing new drugs, particularly in targeting specific biological pathways. chemimpex.com Some triazine derivatives exhibit antimicrobial, antifungal, antibacterial, and even antitumor activities. solubilityofthings.comsolubilityofthings.com Future research should delve deeper into Ammelide's biological interactions, including its binding to enzymes and its potential as a pharmaceutical lead compound. This could involve high-throughput screening for various biological activities, detailed studies on its mechanism of action at the molecular level, and structural modifications to enhance desired therapeutic effects while minimizing off-target interactions. Research into its role in nitrogen metabolism in plants and microorganisms also remains relevant. chemimpex.com
Integrated Computational and Experimental Studies
The combination of computational and experimental approaches is vital for a holistic understanding of Ammelide. Computational studies, such as molecular dynamics simulations and density functional theory (DFT) calculations, can provide insights into structural properties, intermolecular interactions, and reaction energetics. researchgate.netupm.edu.my For instance, computational design methods have been used to remodel enzyme active sites to enhance activity towards Ammelide deamination, with experimental validation confirming the predictions. nih.gov Integrated computational and experimental studies can accelerate the discovery of new synthetic routes, predict material properties, elucidate reaction mechanisms, and identify potential biological targets. This synergistic approach allows for efficient exploration of the chemical space, guiding experimental design and interpreting complex results, thereby optimizing research efforts across all aforementioned future directions.
Q & A
Q. What experimental protocols are recommended for synthesizing high-purity ammelide?
Ammelide can be synthesized via oxidation of 5-azacytosine using hydrogen peroxide under controlled conditions. Key parameters include maintaining a molar ratio of 5-azacytosine to H₂O₂ at 1:3, reaction temperature at 80°C, and pH stabilization at 8.5–9.0. This method achieves >95% purity, validated via HPLC and FT-IR spectroscopy . For reproducibility, ensure inert atmospheric conditions to prevent by-product formation.
Q. How can ammelide be distinguished from structurally related triazine derivatives (e.g., melamine, ammeline) using analytical techniques?
High-performance liquid chromatography (HPLC) with UV detection at 230 nm is effective for simultaneous quantification. Retention times for ammelide (~4.2 min), ammeline (~5.8 min), and melamine (~6.5 min) differ due to polarity variations. Confirmatory analysis via FT-IR reveals distinct N–H stretching (3250 cm⁻¹) and triazine ring vibrations (1550 cm⁻¹) for ammelide .
Q. What are the primary thermal decomposition products of ammelide, and how are they characterized?
Ammelide decomposes above 360°C, forming gaseous by-products (e.g., NH₃, CO₂) and residual carbonaceous materials. Thermogravimetric analysis (TG) under nitrogen shows a mass loss of ~85% between 360–600°C. Differential scanning calorimetry (DSC) peaks at 580°C correlate with endothermic decomposition. Post-decomposition residues should be analyzed via X-ray diffraction (XRD) to identify crystalline phases .
Advanced Research Questions
Q. How can computational loop remodeling improve enzyme specificity for ammelide deamination?
Anchored loop redesign protocols enable precise enzyme engineering. For example, redesigning human guanine deaminase (hGDA) involves modeling backbone flexibility to accommodate ammelide’s hydroxyl groups. Molecular dynamics simulations predict loop conformations within 1-Å RMSD of crystallographic data. Experimental validation via coupled assays (e.g., glutamate dehydrogenase for NH₃ detection) confirms a 5-fold increase in catalytic efficiency (kcat/KM) for redesigned enzymes .
Q. What kinetic models explain contradictions in ammelide formation during urea thermolysis?
Current models propose a 4:1 ratio of cyanuric acid to ammelide during urea decomposition at 250°C. Discrepancies arise from competing pathways:
Q. How does ammelide’s integration into metal-organic frameworks (MOFs) enhance environmental sensing applications?
Ammelide-based Cd-MOFs exhibit ultramicroporosity (pore size ~0.6 nm) and stability in aqueous media. The framework’s luminescent quenching response to dichromate (Cr₂O₇²⁻) follows a Stern-Volmer relationship (KSV = 2.93×10⁴ M⁻¹), attributed to Förster resonance energy transfer (FRET). Synthesis involves solvothermal reaction of ammelide with Cd(NO₃)₂·4H₂O at 120°C for 24 hours .
Methodological Considerations
Q. What statistical approaches address variability in ammelide quantification across analytical platforms?
Use Cronbach’s alpha (>0.9) to assess inter-method consistency (e.g., HPLC vs. LC-MS). For TG data, apply multivariate regression to account for crucible geometry effects (e.g., plate vs. cylinder crucibles alter mass loss rates by ±15%) .
Q. How should researchers design assays to measure ammelide’s enzymatic degradation kinetics?
Optimize substrate concentration (e.g., 400 µM ammelide in 200 mM phosphate buffer, pH 7.5) and monitor absorbance at 230 nm. For pH-dependent studies, employ a GDH-coupled assay to quantify NH₃ release, ensuring linearity within 6.5–8.5 pH range. Data fitting via GraphPad Prism’s Michaelis-Menten module yields accurate KM and Vmax values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
